2-((4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
2-((4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the reaction of the triazole derivative with chloroacetamide under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity would be essential. Additionally, the implementation of green chemistry principles to minimize waste and environmental impact would be considered.
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-((4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves the inhibition of specific enzymes and pathways. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Triazole Derivatives: Other triazole derivatives, such as fluconazole and itraconazole, are well-known antifungal agents.
Uniqueness
2-((4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2,4-dichlorophenyl group enhances its lipophilicity, allowing better cell membrane penetration and increased potency .
Properties
CAS No. |
587013-75-0 |
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Molecular Formula |
C10H9Cl2N5OS |
Molecular Weight |
318.18 g/mol |
IUPAC Name |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C10H9Cl2N5OS/c11-5-1-2-6(7(12)3-5)9-15-16-10(17(9)14)19-4-8(13)18/h1-3H,4,14H2,(H2,13,18) |
InChI Key |
GDGAEPHZDSGYEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(N2N)SCC(=O)N |
Origin of Product |
United States |
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